2-Cyclopropylbutanoic acid 2-Cyclopropylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16785806
InChI: InChI=1S/C7H12O2/c1-2-6(7(8)9)5-3-4-5/h5-6H,2-4H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

2-Cyclopropylbutanoic acid

CAS No.:

Cat. No.: VC16785806

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropylbutanoic acid -

Specification

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 2-cyclopropylbutanoic acid
Standard InChI InChI=1S/C7H12O2/c1-2-6(7(8)9)5-3-4-5/h5-6H,2-4H2,1H3,(H,8,9)
Standard InChI Key QLFDDCZACQAHKS-UHFFFAOYSA-N
Canonical SMILES CCC(C1CC1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Cyclopropylbutanoic acid (IUPAC name: 2-cyclopropylbutanoic acid) features a four-carbon butanoic acid chain with a cyclopropane ring attached to the second carbon. The cyclopropane group, a three-membered hydrocarbon ring, imposes significant angle strain due to its 60° bond angles, which deviate from the tetrahedral geometry preferred by saturated carbons. This strain enhances the compound’s reactivity, making it a candidate for ring-opening reactions or stereoselective transformations.

The SMILES notation CCC(C1CC1)C(=O)O\text{CCC(C1CC1)C(=O)O} and InChIKey QLFDDCZACQAHKS-UHFFFAOYSA-N\text{QLFDDCZACQAHKS-UHFFFAOYSA-N} provide unambiguous representations of its structure. The presence of the carboxylic acid group (-COOH) at the terminal carbon ensures solubility in polar solvents and potential for salt formation, while the cyclopropane moiety contributes to hydrophobic interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC7H12O2\text{C}_7\text{H}_{12}\text{O}_2
Molecular Weight128.17 g/mol
IUPAC Name2-cyclopropylbutanoic acid
SMILESCCC(C1CC1)C(=O)O
InChIKeyQLFDDCZACQAHKS-UHFFFAOYSA-N
PubChem CID18418009

Physicochemical Characteristics

Experimental data on physical properties such as melting point, boiling point, and density remain unavailable in published literature. Computational models predict moderate hydrophobicity (logP1.5\log P \approx 1.5) due to the cyclopropane ring’s nonpolar nature, suggesting preferential partitioning into lipid membranes. The carboxylic acid group’s pKa\text{p}K_a is estimated to be ~4.8, aligning with typical aliphatic carboxylic acids.

Synthesis and Manufacturing

Established Synthetic Routes

While no explicit protocols for 2-cyclopropylbutanoic acid are documented, analogous compounds provide insight into plausible methods. For example, Yoshiki Morimoto’s enantioselective synthesis of 2-amino-3-cyclopropylbutanoic acid employed a chelate-enolate Claisen rearrangement to install the cyclopropane ring . Adapting this strategy, a potential route involves:

  • Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition using a dihalocarbene or transition-metal catalysis.

  • Chain Elongation: Extending a propionate precursor through alkylation or carboxylation.

  • Oxidation: Converting a secondary alcohol intermediate to the carboxylic acid using Jones reagent or potassium permanganate .

Challenges in Synthesis

The strain inherent to the cyclopropane ring complicates regioselective functionalization. Side reactions such as ring-opening via acid-catalyzed mechanisms or radical intermediates may occur, necessitating protective strategies for the carboxylic acid group during synthesis.

Applications and Research Insights

Table 2: Comparative Analysis of Cyclopropane Derivatives

CompoundMolecular FormulaBiological RoleSource
2-Cyclopropylbutanoic acidC7H12O2\text{C}_7\text{H}_{12}\text{O}_2Synthetic intermediate
2-Amino-3-cyclopropylbutanoic acidC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2Plant growth regulation
2-(Cyclopropylamino)butanoic acidC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2Peptide synthesis

Material Science

The cyclopropane ring’s rigidity could stabilize polymers or liquid crystals. Incorporating 2-cyclopropylbutanoic acid into polyesters or polyamides might yield materials with tailored thermal and mechanical properties.

Future Directions

  • Synthetic Optimization: Developing catalytic, enantioselective methods to access chiral derivatives.

  • Biological Screening: Evaluating antimicrobial, anticancer, or herbicidal activity in vitro.

  • Computational Modeling: Using DFT calculations to predict reactivity and interaction with biological targets.

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